molecular formula C9H14BrNO2 B2831342 1-(1-Acetylpiperidin-3-yl)-2-bromoethanone CAS No. 1781772-68-6

1-(1-Acetylpiperidin-3-yl)-2-bromoethanone

Cat. No. B2831342
CAS RN: 1781772-68-6
M. Wt: 248.12
InChI Key: TUHBXJHBYUUKRP-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Preparation and Synthesis Techniques

  • Research on the preparation of 2,6‐anhydro‐3‐deoxyhept‐(or hex‐)2‐enononitriles from 1-bromo-D-glycosyl cyanides with zinc under aprotic conditions showcases methods for synthesizing acetylated cyanoglycals, which are structurally related to acetyl compounds like "1-(1-Acetylpiperidin-3-yl)-2-bromoethanone" (Somsák, Bajza, & Batta, 1990).
  • The synthesis of aryl-substituted piperidines through superacid activation of piperidones indicates a methodology that could potentially be applied to the synthesis or modification of "this compound" (Klumpp, Garza, Jones, & Mendoza, 1999).

Chemical Properties and Reactions

  • A study on the solid–liquid phase equilibrium and thermodynamic analysis of a novel thiazolidine-2,4-dione derivative provides insights into the solubility and thermodynamic properties of complex organic compounds, which may be relevant to understanding the physical and chemical properties of "this compound" (Blokhina, Sharapova, Ol’khovich, Levshin, & Perlovich, 2021).
  • Amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones offer a new route to α-substituted indole-3-acetamides and other derivatives, showcasing reaction mechanisms that might be applicable or analogous to reactions involving "this compound" (Sanchez & Parcell, 1990).

Biocatalysis and Microbial Production

  • The efficient whole-cell biocatalyst for acetoin production with an NAD+ regeneration system through homologous co-expression of 2,3-butanediol dehydrogenase and NADH oxidase in engineered Bacillus subtilis demonstrates the use of microbial systems for chemical synthesis, which could be relevant for the biosynthesis or biotransformation of compounds like "this compound" (Bao, Zhang, Rao, Zhao, Zhang, Yang, Xu, & Yang, 2014).

Mechanism of Action

While specific mechanisms of action for “1-(1-Acetylpiperidin-3-yl)-2-bromoethanone” are not available, piperidine derivatives have been found to have a wide variety of biological properties .

Future Directions

Piperidines and their derivatives continue to be an area of interest in pharmaceutical research, with potential for new discoveries and applications .

properties

IUPAC Name

1-(1-acetylpiperidin-3-yl)-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO2/c1-7(12)11-4-2-3-8(6-11)9(13)5-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHBXJHBYUUKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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